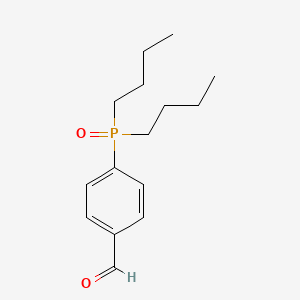![molecular formula C19H21Br2N3O2 B14499231 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid CAS No. 63556-23-0](/img/structure/B14499231.png)
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (N=N) linked to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid typically involves the following steps:
Diazotization: The starting material, 4-aminobenzoic acid, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[bis(2-bromopropyl)amino]benzene under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the bis(2-bromopropyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its azo group.
作用機序
The mechanism of action of 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the azo group, which can undergo reduction to release active amines that interact with biological targets.
類似化合物との比較
Similar Compounds
- 2-[(E)-{4-[Bis(2-chloropropyl)amino]phenyl}diazenyl]benzoic acid
- 2-[(E)-{4-[Bis(2-iodopropyl)amino]phenyl}diazenyl]benzoic acid
- 2-[(E)-{4-[Bis(2-fluoropropyl)amino]phenyl}diazenyl]benzoic acid
Uniqueness
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its chemical behavior and applications.
特性
CAS番号 |
63556-23-0 |
|---|---|
分子式 |
C19H21Br2N3O2 |
分子量 |
483.2 g/mol |
IUPAC名 |
2-[[4-[bis(2-bromopropyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H21Br2N3O2/c1-13(20)11-24(12-14(2)21)16-9-7-15(8-10-16)22-23-18-6-4-3-5-17(18)19(25)26/h3-10,13-14H,11-12H2,1-2H3,(H,25,26) |
InChIキー |
ONVQGRKQJOYZLY-UHFFFAOYSA-N |
正規SMILES |
CC(CN(CC(C)Br)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
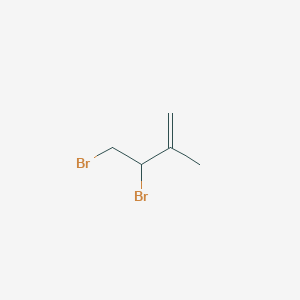
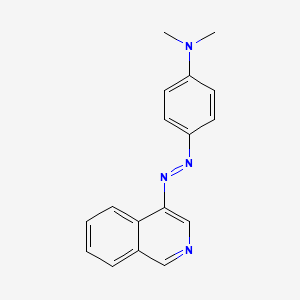

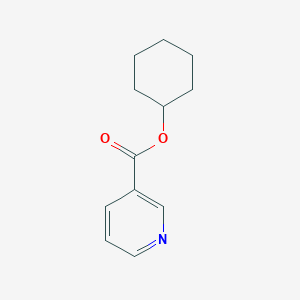
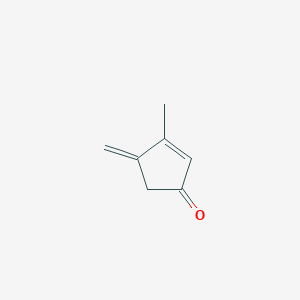

![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)


![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)

